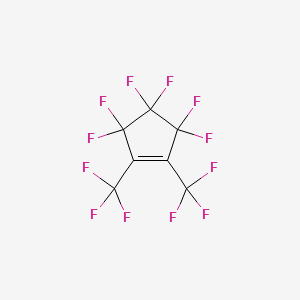![molecular formula C18H22O2 B14690231 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol CAS No. 23950-80-3](/img/structure/B14690231.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol is a chemical compound with the molecular formula C21H23NO2 It is known for its unique structure, which includes two phenol groups connected by a propan-2-yl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol typically involves the reaction of acetone with phenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or alkylated phenols.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and resins, where its phenol groups contribute to the material’s properties.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol involves its interaction with various molecular targets. The phenol groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This activity is mediated through pathways involving the reduction of oxidative stress and the modulation of signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents on the phenol groups.
Bisphenol S (BPS): Another bisphenol compound with sulfone groups instead of the propan-2-yl bridge.
Bisphenol F (BPF): Contains a methylene bridge between the phenol groups.
Uniqueness
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol is unique due to its specific propan-2-yl bridge, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
23950-80-3 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2-propan-2-ylphenol |
InChI |
InChI=1S/C18H22O2/c1-12(2)16-11-14(7-10-17(16)20)18(3,4)13-5-8-15(19)9-6-13/h5-12,19-20H,1-4H3 |
InChI-Schlüssel |
FSJSFCUEXHMXOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



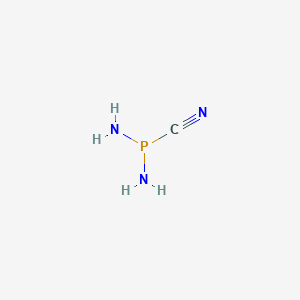
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
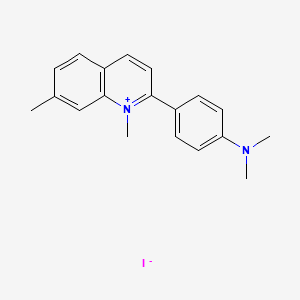
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)

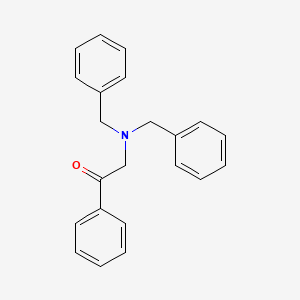
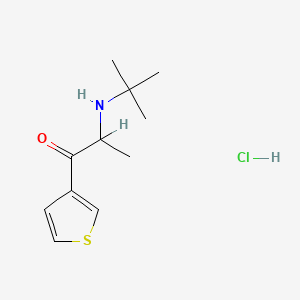
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


